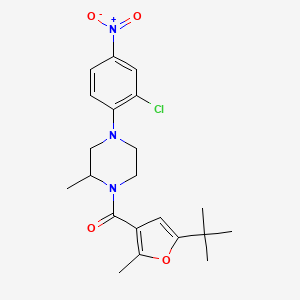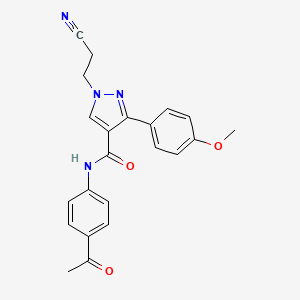![molecular formula C22H18F3NOS B5185822 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5185822.png)
4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the growth and survival of cancer cells, and inhibiting it can lead to the death of cancer cells. This compound has also been found to induce apoptosis in cancer cells, which is another mechanism by which it exerts its anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide have been studied extensively. It has been found to be well-tolerated in animals and humans and does not cause any significant toxicity or adverse effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments include its potent anti-cancer properties, its well-tolerated nature, and its reproducible synthesis method. However, its limitations include its relatively high cost and the need for further studies to determine its efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide. These include further studies on its anti-cancer properties, its potential use in combination with other anti-cancer agents, and its use in other diseases such as inflammation and neurodegenerative disorders. Additionally, there is a need for studies to determine its pharmacokinetics and pharmacodynamics in humans to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound with promising anti-cancer properties and potential as a therapeutic agent. Its synthesis method is efficient and reproducible, and it has been found to be well-tolerated in animals and humans. Further research is needed to determine its efficacy in humans and its potential use in other diseases.
Métodos De Síntesis
The synthesis of 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-(chloromethyl)benzoyl chloride with benzyl mercaptan in the presence of a base such as triethylamine. The resulting compound is then reacted with 2-(trifluoromethyl)aniline to form the final product. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
The scientific research application of 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide is primarily focused on its potential as a therapeutic agent for cancer treatment. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been found to be particularly effective against breast cancer, lung cancer, and colon cancer cells.
Propiedades
IUPAC Name |
4-(benzylsulfanylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NOS/c23-22(24,25)19-8-4-5-9-20(19)26-21(27)18-12-10-17(11-13-18)15-28-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJFTFZMLMLFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(benzylsulfanyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185751.png)
![ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5185752.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5185766.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5185782.png)
![2,7-bis[(dimethylamino)methyl]-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride](/img/structure/B5185785.png)
![4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5185786.png)

![6-(4-chlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5185796.png)
![1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5185817.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5185833.png)

![5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185847.png)
